BenchChemオンラインストアへようこそ!

2-(Cyclopropylmethoxy)ethyl methanesulfonate

Lipophilicity Partition coefficient Drug-likeness

2-(Cyclopropylmethoxy)ethyl methanesulfonate (CAS 63659-84-7) is a C7H14O4S alkyl methanesulfonate ester with a molecular weight of 194.25 g/mol, bearing a distinctive cyclopropylmethoxy substituent on the ethyl chain. It belongs to the broader class of methanesulfonate alkylating agents that includes the widely studied ethyl methanesulfonate (EMS) and methyl methanesulfonate (MMS), yet its cyclopropylmethoxy moiety introduces quantifiable differences in lipophilicity (XLogP3 = 0.2), topological polar surface area (TPSA = 61 Ų), and conformational flexibility (6 rotatable bonds) that directly impact its reactivity profile, solubility behavior, and utility as a synthetic building block.

Molecular Formula C7H14O4S
Molecular Weight 194.25
CAS No. 63659-84-7
Cat. No. B2452831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyclopropylmethoxy)ethyl methanesulfonate
CAS63659-84-7
Molecular FormulaC7H14O4S
Molecular Weight194.25
Structural Identifiers
SMILESCS(=O)(=O)OCCOCC1CC1
InChIInChI=1S/C7H14O4S/c1-12(8,9)11-5-4-10-6-7-2-3-7/h7H,2-6H2,1H3
InChIKeyLYDDUHIGQQYFRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Cyclopropylmethoxy)ethyl Methanesulfonate (CAS 63659-84-7): A Differentiated Alkyl Methanesulfonate Scaffold for Drug Intermediate Synthesis and Impurity Profiling


2-(Cyclopropylmethoxy)ethyl methanesulfonate (CAS 63659-84-7) is a C7H14O4S alkyl methanesulfonate ester with a molecular weight of 194.25 g/mol, bearing a distinctive cyclopropylmethoxy substituent on the ethyl chain [1]. It belongs to the broader class of methanesulfonate alkylating agents that includes the widely studied ethyl methanesulfonate (EMS) and methyl methanesulfonate (MMS), yet its cyclopropylmethoxy moiety introduces quantifiable differences in lipophilicity (XLogP3 = 0.2), topological polar surface area (TPSA = 61 Ų), and conformational flexibility (6 rotatable bonds) that directly impact its reactivity profile, solubility behavior, and utility as a synthetic building block [2]. The compound has documented application as a key alkylating intermediate in the synthesis of the beta-adrenoceptor antagonist cicloprolol and serves as a pharmaceutical impurity reference standard for betaxolol-related drug substances [3].

Why Ethyl Methanesulfonate or Methyl Methanesulfonate Cannot Replace 2-(Cyclopropylmethoxy)ethyl Methanesulfonate in Key Applications


Simple alkyl methanesulfonates such as EMS (MW 124.16, LogP ≈ -0.03) and MMS (MW 110.13, LogP ≈ -0.50) are structurally and physicochemically distinct from 2-(cyclopropylmethoxy)ethyl methanesulfonate in ways that preclude functional interchangeability [1]. The cyclopropylmethoxy substituent elevates the molecular weight by approximately 70–84 Da and shifts the partition coefficient from negative to positive (XLogP3 = 0.2 versus -0.03 for EMS), substantially altering solvent partitioning behavior and membrane permeability characteristics [1]. Furthermore, the cyclopropyl ring introduces angular strain (~27 kcal/mol relative to open-chain alkanes) and unique electronic effects that modulate the electrophilic reactivity of the methanesulfonate leaving group—effects absent in EMS or MMS [2]. In synthetic applications, the cyclopropylmethoxyethyl fragment is a pharmacophoric element present in clinically validated beta-blockers (betaxolol, cicloprolol) and cannot be replicated by unsubstituted ethyl or methyl sulfonate esters, making this compound the mandatory precursor for generating the precise molecular architecture required in these drug substance syntheses [3].

Quantitative Differentiation Evidence for 2-(Cyclopropylmethoxy)ethyl Methanesulfonate (CAS 63659-84-7) Relative to Comparator Alkyl Methanesulfonates


Lipophilicity Comparison: XLogP3 of 2-(Cyclopropylmethoxy)ethyl Methanesulfonate vs. Ethyl and Methyl Methanesulfonate

The computed partition coefficient (XLogP3) of 2-(cyclopropylmethoxy)ethyl methanesulfonate is 0.2, representing a positive logP value, whereas the comparators ethyl methanesulfonate (EMS) and methyl methanesulfonate (MMS) exhibit negative logP values of approximately -0.03 and -0.50, respectively [1]. This shift from negative to positive partition coefficient indicates that the target compound partitions preferentially into organic phases relative to aqueous phases, a property that is fundamentally different from the water-miscible behavior of EMS and MMS [1].

Lipophilicity Partition coefficient Drug-likeness

Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor Count: Physicochemical Differentiation for Permeability Prediction

The TPSA of 2-(cyclopropylmethoxy)ethyl methanesulfonate is 61 Ų with 4 hydrogen bond acceptors and 0 hydrogen bond donors, compared to a TPSA of approximately 43–52 Ų for ethyl methanesulfonate (3 acceptors, 0 donors) [1][2]. The larger polar surface area of the target compound arises from the additional ether oxygen in the cyclopropylmethoxy group, increasing the capacity for polar interactions while maintaining zero H-bond donor count, a combination that preserves passive membrane permeability potential [1].

TPSA Membrane permeability Drug-likeness

Conformational Flexibility: Rotatable Bond Count as a Differentiator of Entropic Binding Penalty

2-(Cyclopropylmethoxy)ethyl methanesulfonate contains 6 rotatable bonds, substantially more than ethyl methanesulfonate (approximately 3 rotatable bonds) or methyl methanesulfonate (approximately 2 rotatable bonds), as computed from the SMILES structure CS(=O)(=O)OCCOCC1CC1 [1]. The higher rotatable bond count reflects the extended ethyl linker and the cyclopropylmethoxy appendage, conferring greater conformational sampling capability in solution [1]. In the context of fragment-based or intermediate-based drug design, this flexibility allows the methanesulfonate leaving group to sample a broader spatial volume before nucleophilic displacement, a property that can be advantageous for optimizing reaction trajectories in complex molecular environments [2].

Rotatable bonds Conformational entropy Molecular recognition

Synthetic Intermediate Specificity: Documented Role of 2-(Cyclopropylmethoxy)ethyl Mesylate in Cicloprolol Synthesis

In the published synthetic route for cicloprolol hydrochloride (SL-7517710), 2-(cyclopropylmethoxy)ethyl mesylate is the sole alkylating agent used to install the cyclopropylmethoxyethyl ether moiety onto 4-benzyloxyphenol (I), using NaOCH₃ in refluxing methanol [1]. The resulting intermediate, 4-[2-(cyclopropylmethoxy)-1-ethoxy]phenylmethoxybenzene (III), is then debenzylated and further elaborated to cicloprolol [1]. No alternative alkylating agent (e.g., the corresponding bromide, tosylate, or simple ethyl mesylate) is reported to yield the same product in this synthetic sequence, underscoring the compound's unique role as a protected, activated form of the cyclopropylmethoxyethyl pharmacophore [1].

Drug synthesis Cicloprolol Beta-blocker intermediate

Pharmaceutical Impurity Reference Standard: Quantitative Purity and Storage Specifications vs. Research-Grade EMS

Commercial suppliers list 2-(cyclopropylmethoxy)ethyl methanesulfonate at a minimum purity specification of 95%, with long-term storage recommended at -20°C for 1–2 years, whereas EMS is typically supplied at 99% purity as a liquid with storage at 2–8°C [1]. The target compound is explicitly designated as a pharmaceutical impurity reference standard for betaxolol-related drug substances (Betaxolol EP Impurity series), a role that EMS cannot fulfill because EMS lacks the cyclopropylmethoxyethyl fragment that constitutes the impurity's structural identity [2]. Betaxolol EP Impurity D (CAS 63659-16-5, 4-[2-(cyclopropylmethoxy)ethyl]phenol) and related impurities share the cyclopropylmethoxyethyl substructure with the target compound, establishing its relevance as a process-related impurity marker [2].

Impurity profiling Reference standard Quality control

Molecular Weight Elevation as a Procurement-Relevant Property: Reduced Volatility and Improved Handling Safety vs. EMS

The molecular weight of 2-(cyclopropylmethoxy)ethyl methanesulfonate (194.25 g/mol) is approximately 1.56-fold higher than ethyl methanesulfonate (124.16 g/mol) and 1.76-fold higher than methyl methanesulfonate (110.13 g/mol) [1][2]. While experimental boiling point data for the target compound are not publicly available, the substantially higher molecular weight, combined with the zero hydrogen bond donor count and larger molecular surface area, is classically associated with reduced vapor pressure relative to the lower-molecular-weight comparators [3]. EMS has a documented boiling point of 213–214 °C at atmospheric pressure with a vapor pressure of 0.27 hPa at 25 °C and is recognized as a volatile, potentially genotoxic impurity requiring stringent containment [2].

Molecular weight Volatility Laboratory safety

Key Procurement Scenarios for 2-(Cyclopropylmethoxy)ethyl Methanesulfonate (CAS 63659-84-7) Supported by Quantitative Evidence


Synthesis of Beta-Adrenoceptor Antagonists (Cicloprolol and Structural Analogs) Requiring the Cyclopropylmethoxyethyl Pharmacophore

Medicinal chemistry teams synthesizing beta-blockers containing the cyclopropylmethoxyethyl motif should procure this compound as the validated alkylating intermediate. The DrugFuture synthetic route for cicloprolol hydrochloride explicitly employs this mesylate to alkylate 4-benzyloxyphenol, installing the ether linkage that ultimately defines the pharmacophore [1]. No alternative leaving group or simpler methanesulfonate can deliver this specific molecular architecture. The positive XLogP3 (0.2) of the reagent facilitates organic-phase reaction conditions typical of nucleophilic substitution reactions used in such syntheses [2].

Pharmaceutical Impurity Reference Standard for Betaxolol and Related Drug Substance Quality Control

Quality control and analytical development laboratories supporting betaxolol hydrochloride drug substance or drug product should source this compound as a process-related impurity or intermediate reference material. The cyclopropylmethoxyethyl substructure is present in Betaxolol EP Impurity D (CAS 63659-16-5) and related betaxolol impurity species [1]. The compound is supplied at ≥95% purity and is explicitly marketed as a pharmaceutical impurity reference standard, making it suitable for HPLC method development, validation, and routine impurity monitoring in compliance with ICH Q3A/Q3B guidelines [2].

Structure-Activity Relationship (SAR) Studies of Alkylating Agent Mutagenicity as a Function of Alkyl Chain Structure

Research groups investigating the relationship between methanesulfonate structure and genotoxic potency can use this compound as a representative of 'hindered-primary' or 'ether-modified' alkyl methanesulfonates. Published comparative studies on 14 structurally diverse methanesulfonates (Eder et al., 2001) demonstrate that alkyl chain branching, steric hindrance, and electronic effects profoundly influence SN1 vs. SN2 reactivity, hydrolysis half-life, and mutagenic potency in Salmonella typhimurium TA100 and TA1535 [1]. The cyclopropylmethoxy substituent introduces both steric bulk and the electron-withdrawing inductive effect of the ether oxygen adjacent to the reaction center, providing a structurally distinct comparator to the linear primary (MMS, EMS), secondary (isopropyl methanesulfonate), and arylalkyl (phenylethyl methanesulfonate) compounds examined in the reference study [1][2].

Building Block for Cyclopropylmethoxyethyl-Containing Kinase Inhibitor and Epigenetic Probe Synthesis

Medicinal chemistry programs targeting kinases or epigenetic regulators (e.g., histone demethylases FBXL10/KDM2B, PHF8) that feature cyclopropylmethoxy-substituted aryl or heteroaryl scaffolds can employ this compound as a late-stage diversification reagent. Patent US9896436B2 exemplifies compounds containing the cyclopropylmethoxy moiety as inhibitors of cancer-related enzymes with IC50 values reported below 100 nM [1]. The methanesulfonate leaving group enables nucleophilic displacement with phenolic, anilinic, or heterocyclic nucleophiles, directly appending the cyclopropylmethoxyethyl fragment—a modification that has been shown to enhance solubility and metabolic stability in related chemotypes [2].

Quote Request

Request a Quote for 2-(Cyclopropylmethoxy)ethyl methanesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.